molecular formula C6H9NO2 B050723 (S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid CAS No. 31137-88-9

(S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid

Cat. No.: B050723
CAS No.: 31137-88-9
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid is an organic compound characterized by its unique cyclopropyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl derivatives and amino acid precursors.

    Cyclopropanation: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Amino Acid Formation: The amino acid backbone is constructed through standard peptide synthesis techniques, involving the coupling of the cyclopropyl derivative with an amino acid precursor.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 2-Phenethylamines

Comparison: (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other amino acids or similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-2-amino-2-[(1S)-2-methylidenecyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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